

# A Guide to the Crystal Structure of 2-Chloroquinoline-3-Carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroquinoline-3-carboxylic acid

Cat. No.: B1270539

[Get Quote](#)

This technical guide provides an in-depth analysis of the crystal structure of **2-chloroquinoline-3-carboxylic acid**, a compound of interest to researchers in medicinal chemistry and materials science. This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its molecular interactions, serving as a comprehensive resource for scientists and drug development professionals.

## Crystallographic Data

The crystal structure of **2-chloroquinoline-3-carboxylic acid** ( $C_{10}H_6ClNO_2$ ) has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the crystal data and structure refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for **2-Chloroquinoline-3-Carboxylic Acid**.[\[1\]](#)  
[\[2\]](#)

| Parameter                 | Value                                |
|---------------------------|--------------------------------------|
| Empirical Formula         | <chem>C10H6ClNO2</chem>              |
| Formula Weight            | 207.61                               |
| Crystal System            | Orthorhombic                         |
| Space Group               | P2 <sub>1</sub> nb                   |
| a (Å)                     | 5.8193 (2)                           |
| b (Å)                     | 8.0689 (3)                           |
| c (Å)                     | 18.1780 (5)                          |
| V (Å <sup>3</sup> )       | 853.55 (5)                           |
| Z                         | 4                                    |
| Temperature (K)           | 120                                  |
| Radiation (Å)             | Mo K $\alpha$ ( $\lambda$ = 0.71073) |
| $\mu$ (mm <sup>-1</sup> ) | 0.41                                 |
| Crystal Size (mm)         | 0.19 × 0.12 × 0.08                   |

Table 2: Data Collection and Refinement Details.[1][2]

| Parameter                                                                       | Value           |
|---------------------------------------------------------------------------------|-----------------|
| Diffractometer                                                                  | Nonius KappaCCD |
| Absorption Correction                                                           | Multi-scan      |
| T_min / T_max                                                                   | 0.915 / 0.967   |
| Measured Reflections                                                            | 13714           |
| Independent Reflections                                                         | 1938            |
| Reflections with $I > 2\sigma(I)$                                               | 1746            |
| R_int                                                                           | 0.046           |
| $R[F^2 > 2\sigma(F^2)]$                                                         | 0.038           |
| wR( $F^2$ )                                                                     | 0.094           |
| S (Goodness-of-fit)                                                             | 1.14            |
| Parameters                                                                      | 129             |
| Restraints                                                                      | 1               |
| H-atom Treatment                                                                | Constrained     |
| $\Delta\rho_{\text{max}} / \Delta\rho_{\text{min}} (\text{e } \text{\AA}^{-3})$ | 0.32 / -0.35    |

## Experimental Protocols

### Synthesis of 2-Chloroquinoline-3-Carboxylic Acid

A general method for the synthesis of **2-chloroquinoline-3-carboxylic acids** involves the oxidation of the corresponding 2-chloroquinoline-3-carbaldehydes.[\[3\]](#)

Procedure:

- To a stirring suspension of the appropriate 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate ( $\text{AgNO}_3$ , 2.71 g, 0.016 mol) in 30 mL of ethanol is added.

- A solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise over 15 minutes at room temperature with intensive stirring.
- The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad.
- The solvent is removed by rotary evaporation.
- Water is added to completely dissolve the sodium salt of the carboxylic acid.
- The solution is then acidified to pH 1 with a 15% aqueous hydrochloric acid solution.
- The resulting solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.

## Crystallization

Single crystals of **2-chloroquinoline-3-carboxylic acid** suitable for X-ray analysis were obtained serendipitously from an attempted deprotection reaction.[\[1\]](#)[\[2\]](#)

### Procedure:

- A solution of 327 mg (3 equivalents, 0.59 mmol) of ceric ammonium nitrate (CAN) in 1 mL of water was added to a precooled, stirred solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino] acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile (CH<sub>3</sub>CN).
- After completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture was poured into cold water.
- The resulting residue was filtered off.
- Crystals of **2-chloroquinoline-3-carboxylic acid** suitable for X-ray analysis were obtained by slow evaporation of the filtrate.

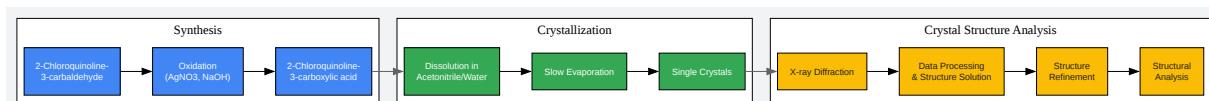
## Molecular and Crystal Structure

The molecular structure of **2-chloroquinoline-3-carboxylic acid** consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-

position. The two rings of the quinolyl moiety are nearly coplanar, with a dihedral angle of 0.42 (9)°.[1][2]

The crystal packing is characterized by the formation of a two-dimensional network. This network is stabilized by intermolecular O—H···N and C—H···O hydrogen bonds, which reinforce the cohesion of the structure.[1][2]

Table 3: Hydrogen-bond Geometry (Å, °).[1]

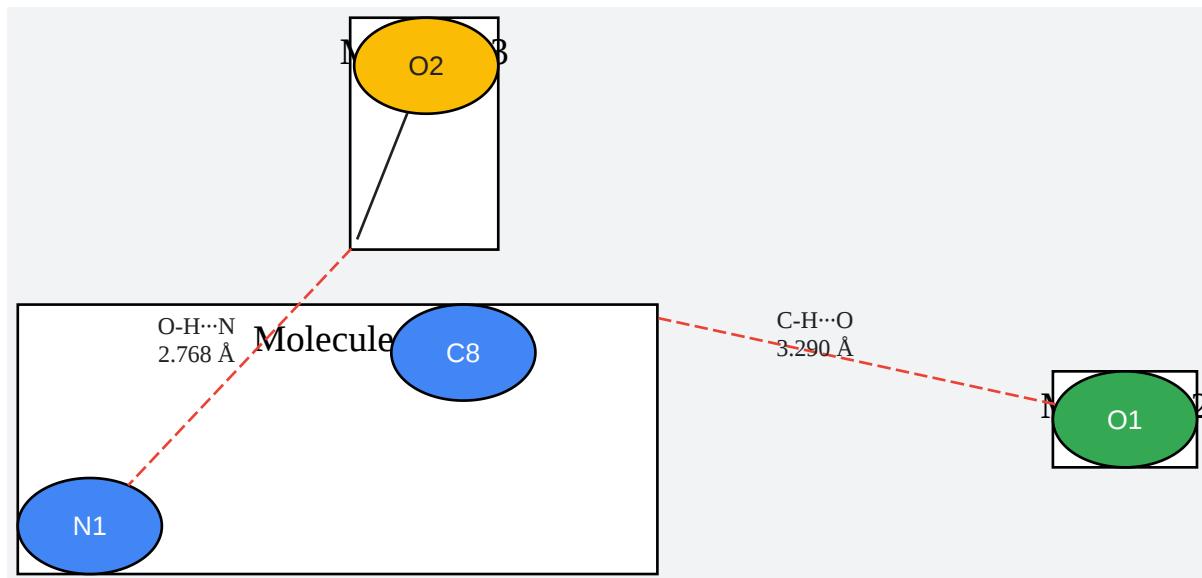

| D—H···A                  | D—H  | H···A | D···A     | D—H···A |
|--------------------------|------|-------|-----------|---------|
| O2—H2···N1 <sup>i</sup>  | 0.84 | 1.95  | 2.768 (3) | 164     |
| C8—H8···O1 <sup>ii</sup> | 0.95 | 2.37  | 3.290 (4) | 163     |

Symmetry codes: (i) x, y, z; (ii) x, y, z.

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of **2-chloroquinoline-3-carboxylic acid**.




[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and crystal structure analysis.

## Intermolecular Interactions

The key intermolecular hydrogen bonding interactions that stabilize the crystal structure of **2-chloroquinoline-3-carboxylic acid** are depicted below.



[Click to download full resolution via product page](#)

Caption: Key intermolecular hydrogen bonds in the crystal structure.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. To cite this document: BenchChem. [A Guide to the Crystal Structure of 2-Chloroquinoline-3-Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270539#crystal-structure-analysis-of-2-chloroquinoline-3-carboxylic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)